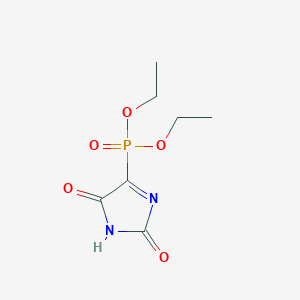

diethyl 5-hydantoylphosphonate

Description

Overview of Hydantoin (B18101) Scaffolds in Organic Synthesis

The hydantoin scaffold, a five-membered ring containing two nitrogen atoms and two carbonyl groups, is a privileged structure in medicinal chemistry. nih.govwisdomlib.org This heterocycle is a cornerstone in the synthesis of a variety of biologically active molecules. researchgate.net Its continued relevance, more than seven decades after the introduction of hydantoin-based antiepileptic drugs like phenytoin, is a testament to its versatile nature. wisdomlib.org The presence of multiple sites for substitution on the hydantoin ring allows for the creation of diverse chemical libraries with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. nih.govwisdomlib.orgresearchgate.net The synthesis of the hydantoin ring itself can be achieved through various methods, with the Bucherer-Bergs reaction being a classic example. wisdomlib.org More contemporary approaches, such as microwave-assisted condensations and multi-component reactions, have been developed to allow for more varied and complex substitution patterns. researchgate.netacs.org

Fundamental Principles of Organophosphorus Chemistry with Emphasis on Phosphonates

Organophosphorus chemistry is the study of organic compounds containing phosphorus. wikipedia.org These compounds are classified based on the oxidation state of the phosphorus atom, with phosphorus(V) and phosphorus(III) derivatives being the most common. wikipedia.org Phosphonates are a key class of organophosphorus compounds with the general formula RP(=O)(OR')₂. wikipedia.org They are esters of phosphonic acid and are characterized by a stable phosphorus-carbon (P-C) bond. This stability distinguishes them from phosphate (B84403) esters, which contain a phosphorus-oxygen-carbon (P-O-C) linkage. wikipedia.org Phosphonates have found a wide array of applications, from herbicides like glyphosate (B1671968) to therapeutic agents such as bisphosphonates used in the treatment of osteoporosis. wikipedia.org

Historical Development of Hydantoylphosphonate Chemistry

The history of hydantoylphosphonate chemistry is not as a distinct, well-documented field but rather as a confluence of the advancements in organophosphorus and heterocyclic chemistry. The synthesis of the first organophosphorus compound is often attributed to the early 19th century. researchgate.net A significant milestone was the synthesis of tetraethyl pyrophosphate (TEPP) in the mid-19th century, the first organophosphate to exhibit anticholinesterase activity. researchgate.net The 20th century saw a surge in organophosphorus chemistry, driven in part by the development of insecticides and nerve agents. nih.govwikipedia.org

Current Research Focus on Diethyl 5-Hydantoylphosphonate

Specific, in-depth research focused solely on this compound is limited in the current scientific literature. Its existence is noted in chemical supplier catalogs, which provide basic physicochemical data. However, it does not appear to be a major subject of dedicated academic or industrial research at present.

Broader research in related areas, however, provides context for its potential utility. The scientific community continues to actively investigate hydantoin derivatives for a range of therapeutic applications, including the development of new anticancer and anti-inflammatory agents. nih.govwisdomlib.org Similarly, the synthesis and application of novel phosphonate-containing compounds remain a vibrant area of research, with a focus on creating new catalysts, materials, and therapeutic agents. The interest in hybrid molecules that incorporate multiple pharmacophores suggests that compounds like this compound could be of interest in screening libraries for biological activity. A ChemInform abstract points to the use of diethyl 2,4-dioxoimidazolidine-5-phosphonates as Horner-Wadsworth-Emmons reagents for preparing C-5 unsaturated hydantoin derivatives, indicating a potential synthetic utility for this class of compounds. tandfonline.com

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₃N₂O₅P | calpaclab.com |

| Molecular Weight | 236.16 g/mol | calpaclab.com |

| CAS Number | 95378-36-2 | calpaclab.com |

| Melting Point | 159-161 °C | chemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H11N2O5P |

|---|---|

Molecular Weight |

234.15 g/mol |

IUPAC Name |

5-diethoxyphosphorylimidazole-2,4-dione |

InChI |

InChI=1S/C7H11N2O5P/c1-3-13-15(12,14-4-2)6-5(10)8-7(11)9-6/h3-4H2,1-2H3,(H,8,10,11) |

InChI Key |

CPMFHYYHPYTMEL-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=NC(=O)NC1=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Hydantoylphosphonate Systems and Chemical Utility of Diethyl 5 Hydantoylphosphonate

General Strategies for the Construction of Hydantoin (B18101) Core Structures

The synthesis of the hydantoin ring, a privileged scaffold in medicinal chemistry, can be achieved through several established methods. These strategies provide access to a wide array of substituted hydantoins.

Key synthetic methods include:

Bucherer–Bergs Reaction: A multicomponent reaction involving a carbonyl compound (or its cyanohydrin), ammonium (B1175870) carbonate, and an alkali cyanide. This method is notable for its simplicity and efficiency.

Read-Type Reaction: This involves the reaction of α-amino acids or their corresponding nitriles with isocyanates.

Condensation of Ureas with Carbonyl Compounds: This category includes the Biltz synthesis for α-dicarbonyl compounds and methods for monocarbonyl compounds.

Cyclization of α-Amino Amides and Esters: α-amino esters can react with amines and phosgene, or α-amino acid amides can be treated with ethyl chloroformate and subsequently cyclized to form the hydantoin ring.

Ugi/De-Boc/Cyclization Methodology: A modern multicomponent approach that allows for the generation of diverse hydantoin libraries.

The choice of method often depends on the desired substitution pattern on the hydantoin core.

Synthetic Pathways to Functionalized Phosphonate (B1237965) Heterocycles

The incorporation of a phosphonate group into a heterocyclic system can be achieved through two primary approaches. The first involves the direct phosphorylation of a pre-existing heterocyclic ring, while the second, more common strategy, relies on the construction of the heterocyclic ring from a substrate that already contains the phosphonate moiety. Multicomponent reactions (MCRs), such as the Kabachnik-Fields reaction, are particularly efficient for the latter approach, enabling the rapid assembly of complex heterocyclic phosphonates.

Diastereospecific 1,3-Dipolar Cycloaddition Reactions in Phosphonate Synthesis

The 1,3-dipolar cycloaddition reaction is a powerful tool for the stereocontrolled synthesis of five-membered heterocyclic phosphonates. A notable example is the diastereospecific cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone with various dipolarophiles.

Table 1: 1,3-Dipolar Cycloaddition for Pyrrolidine (B122466) Phosphonate Synthesis

| Dipolarophile | Product | Key Features | Reference(s) |

|---|---|---|---|

| Dimethyl maleate | Dimethyl 2-benzyl-3-(diethoxyphosphoryl)isoxazolidine-4,5-dicarboxylate | Diastereospecific reaction, precursor to functionalized (5-oxopyrrolidin-2-yl)phosphonates. | ,, |

This strategy allows for the creation of multiple stereocenters in a single step, with the stereochemistry of the final pyrrolidine phosphonates being established through detailed conformational analysis. Another advanced application is the asymmetric 1,3-dipolar cycloaddition of methyleneindolinones with α-diazomethylphosphonate, which provides access to chiral spiro-phosphonylpyrazoline-oxindoles.

Hydrogenation and Ammonolysis Sequences for Phosphonate Derivatization

Hydrogenation and ammonolysis are crucial steps in the derivatization of phosphonate heterocycles, often following cycloaddition reactions to transform the initial cycloadducts into the final target molecules.

A key synthetic sequence involves the transformation of isoxazolidine (B1194047) phosphonates, formed via 1,3-dipolar cycloaddition. The process typically includes:

Hydrogenation: This step serves to cleave the N-O bond within the isoxazolidine ring and can simultaneously reduce other functionalities like a benzyl (B1604629) protecting group.

Ammonolysis: Treatment with ammonia (B1221849) can induce cyclization via amide formation or introduce an amino group.

For example, O,O-diethyl 3-carbamoyl-4-hydroxy(5-oxopyrrolidin-2-yl)phosphonate is synthesized from its isoxazolidine precursor through hydrogenation followed by treatment with ammonia, which leads to intramolecular cyclization and amide formation. In a more complex sequence, an intermediate can be mesylated, followed by hydrogenolysis to induce intramolecular cyclization, and finally, ammonolysis introduces a primary amino group.

Intramolecular Cyclization Approaches in Phosphonate Ring Formation

Intramolecular cyclization of substrates bearing a phosphonate group is a versatile strategy for synthesizing a variety of phosphonate heterocycles. The specific type of cyclization depends on the nature of the starting material and the catalyst employed.

Table 2: Intramolecular Cyclization Strategies for Heterocyclic Phosphonates

| Reaction Type | Catalyst/Conditions | Substrate Type | Product Type | Reference(s) |

|---|---|---|---|---|

| Nucleophilic Substitution | Base (e.g., in situ) | Kabachnik-Fields adduct with a leaving group | Pyrrolidinyl phosphonate | , |

| 5-exo-dig Cyclization | PdCl₂ | Kabachnik-Fields adduct from 2-alkynylbenzaldehydes | (2H-Isoindol-1-yl)phosphonate | |

| 6-endo-dig Cyclization | Lewis Acid (e.g., InCl₃) | Acetylenic Kabachnik-Fields adduct | Dihydroisoquinolin-1-yl)phosphonate | , |

| 5-exo-dig Cyclization | K₂CO₃ | Chloroethynylphosphonate and a dinucleophile | Triazolopyridine phosphonate |

These methods highlight the power of transition metal catalysis and tailored reaction conditions to construct complex ring systems with high efficiency and control.

Broader Methodologies for Cyclic Phosphate (B84403) and Phosphonate Ester Synthesis

The synthesis of cyclic phosphate and phosphonate esters is fundamental in various fields, including the development of nucleoside prodrugs. The methodologies generally rely on forming P-O bonds using either phosphorus(III) or phosphorus(V) reagents.

Phosphorus(III) and Phosphorus(V) Based Chemical Procedures

Both P(III) and P(V) chemistries offer reliable pathways to cyclic phosphate and phosphonate esters, with the choice often dictated by the specific substrate and desired product.

Phosphorus(V) Approach: This method typically involves the direct reaction of a diol with a pentavalent phosphorus reagent, such as phosphoryl chloride (POCl₃) or a substituted phosphoryl chloride, often in the presence of a base like pyridine (B92270) or 1-methylimidazole. This approach is straightforward but can sometimes result in lower yields, particularly with sterically hindered substrates.

Phosphorus(III) Approach: This strategy involves a two-step process:

Phosphitylation: A diol is reacted with a trivalent phosphorus reagent, such as a phosphorodiamidite or phosphorus trichloride, to form a cyclic phosphite (B83602) triester or a related P(III) intermediate. Transesterification of simpler phosphites (e.g., diethyl phosphite) with diols is also a common method.

Oxidation: The P(III) intermediate is then oxidized to the corresponding P(V) phosphate or phosphonate ester using an oxidizing agent like iodine in water, meta-chloroperoxybenzoic acid (mCPBA), or hydrogen peroxide.

The P(III) approach can offer advantages in terms of yield and milder reaction conditions for certain substrates. These methodologies are central to the synthesis of biologically important molecules like 3',5'-cyclic monophosphate (cAMP) prodrugs.

Ring Expansion Reactions of Phosphorus-Containing Heterocycles

The synthesis of phosphorus-containing heterocycles is a significant area of research, with applications ranging from materials science to medicinal chemistry. rsc.org One of the strategies employed to create larger, more complex ring systems is through the expansion of smaller, pre-existing rings. This approach can provide access to novel molecular frameworks that are otherwise difficult to assemble.

Ring expansion reactions often involve the cleavage of a bond within a strained ring followed by the insertion of one or more atoms. For instance, research has demonstrated that five-membered phosphorus/nitrogen (P/N) heterocycles can undergo P–N bond cleavage to yield larger seven-membered rings, such as 1,2,5-diazaphosphepines. rsc.orgchemrxiv.org This transformation proceeds through a stepwise mechanism, initiated by the reaction of the P–N bond with substrates like ketones, ketenes, or isocyanates. chemrxiv.org Computational and experimental studies have supported this pathway, which allows for the regioselective synthesis of new, larger heterocycles. rsc.orgrsc.org

Another documented method is the acid-mediated ring expansion of cyclic phosphanes. uvic.ca In this process, a sterically hindered cyclic phosphane, such as a triphosphirane, reacts with a substrate like a nitrile in the presence of acid. This leads to the incorporation of the substrate's atoms into the ring structure, resulting in a larger heterocyclic framework. uvic.ca The scope of this reaction can be influenced by the nature of the substrate; for example, substrates with an exocyclic nitrogen atom can act as a Lewis base to activate the substrate upon protonation, facilitating the expansion. uvic.ca

While these ring-expansion methodologies are established for various classes of phosphorus heterocycles, their specific application for the direct synthesis of hydantoylphosphonate systems has not been extensively detailed in the reviewed literature. The hydantoin ring is a five-membered heterocycle, and its formation typically follows classical condensation pathways rather than the expansion of a smaller ring.

Diethyl 5-Hydantoylphosphonate as a Reagent in Complex Organic Synthesis

This compound is a versatile bifunctional reagent utilized in organic synthesis. epo.org Its structure incorporates two key functional groups: a diethylphosphonate moiety and a hydantoin ring. The phosphonate group is a stabilized carbanion precursor, making it an ideal component for olefination reactions, most notably the Horner-Wadsworth-Emmons (HWE) reaction. The hydantoin ring, a derivative of imidazolidine, provides a stable heterocyclic core that is present in numerous biologically active compounds. This combination allows chemists to introduce the entire hydantoin unit into a target molecule in a single, efficient step.

The primary utility of this compound is to serve as the phosphonate ylide precursor in the HWE reaction. In this reaction, the phosphonate is first deprotonated by a base (e.g., sodium methoxide (B1231860), potassium hydroxide) to form a nucleophilic carbanion. This carbanion then attacks an aldehyde or ketone, leading to the formation of an alkene with the concomitant elimination of a water-soluble phosphate byproduct. This reaction is highly valued for its stereoselectivity, often favoring the formation of the (E)-alkene, and its reliability in constructing carbon-carbon double bonds. epo.org

Application in the Synthesis of Natural Product Derivatives (e.g., Mukanadin B analogues)

The strategic value of this compound is highlighted in its application in the total synthesis of complex natural product derivatives. A notable example is its use in the synthesis of an analogue of (±)-9-OH Mukanadin B. researchgate.net Mukanadins are a family of marine bromopyrrole alkaloids that exhibit a range of interesting biological activities, including the inhibition of serotonergic signaling. researchgate.net

In the synthesis of the (±)-9-OH Mukanadin B analogue, this compound was employed in a crucial Horner-Wadsworth-Emmons reaction to construct the exocyclic double bond and install the hydantoin moiety. researchgate.net The reaction involved treating a complex terphenyl aldehyde intermediate with this compound in the presence of a base. This step efficiently coupled the two major fragments of the molecule, demonstrating the reagent's utility in late-stage functionalization. epo.orgresearchgate.net

Table 1: Horner-Wadsworth-Emmons Reaction in Mukanadin B Analogue Synthesis

| Reactant 1 | Reactant 2 | Reagents & Conditions | Product | Yield | Reference |

|---|

This application underscores the power of using pre-functionalized building blocks like this compound to streamline the synthesis of intricate molecular architectures, thereby facilitating the exploration of new derivatives of biologically active natural products.

Retrosynthetic Analysis of the Hydantoylphosphonate Scaffold and Its Derivatives

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. youtube.com The process involves mentally deconstructing a target molecule into a series of simpler, readily available precursor structures, known as synthons, and their real-world chemical equivalents, synthetic equivalents. youtube.com This backward-looking approach allows chemists to devise a logical forward synthetic route.

Applying this strategy to the this compound scaffold reveals a convergent synthetic plan. The molecule can be disconnected at several key points.

C-P Bond Disconnection (Horner-Wadsworth-Emmons / Arbuzov Reaction Logic): The most logical primary disconnection is at the carbon-phosphorus bond. This is a common retrosynthetic step for phosphonates. This disconnection suggests that the phosphonate can be formed from a halide precursor and a phosphorus nucleophile. This points to an Arbuzov reaction, where a trialkyl phosphite (like triethyl phosphite) reacts with an α-halo carbonyl compound or its equivalent. The synthetic equivalent for the hydantoyl portion would be a 5-halomethylhydantoin or a related electrophile.

Hydantoin Ring Disconnection: The hydantoin ring itself can be retrosynthetically disassembled. Hydantoins are typically formed from the condensation of several components. A common route involves the reaction of an α-amino acid with an isocyanate (Bucherer-Bergs reaction or related condensations). Therefore, the hydantoin ring can be disconnected to reveal an α-amino ester or amide and an isocyanate or cyanate. An alternative disconnection breaks the ring down to urea (B33335) and an α-hydroxy or α-halo ester.

A plausible retrosynthetic pathway for this compound is illustrated below:

Target: this compound

Disconnect 1 (C-P bond): This leads back to triethyl phosphite and 5-(bromomethyl)hydantoin . This suggests an Arbuzov reaction as the key forward step.

Disconnect 2 (Hydantoin C-N/C-C bonds): The 5-(bromomethyl)hydantoin can be further deconstructed. A plausible precursor is glycine (B1666218) (or its ester), which provides the nitrogen and the α-carbon. The remaining part of the ring can be derived from potassium cyanate and a carbonyl source, or by reacting glycine with urea. The bromination at the 5-position would be a subsequent functional group interconversion step on the formed hydantoin.

This analysis simplifies a complex target into basic and commercially available starting materials such as glycine, urea or cyanate, and triethyl phosphite, providing a clear and logical blueprint for its synthesis.

Reactivity and Mechanistic Investigations of Diethyl 5 Hydantoylphosphonate

Participation of Diethyl 5-Hydantoylphosphonate in Nucleophilic Reactions (e.g., with carbonyl compounds)

The carbonyl group (C=O) is characterized by a polarized double bond, where the oxygen atom has a higher electronegativity than the carbon atom. This polarization results in a partial positive charge on the carbon and a partial negative charge on the oxygen, making the carbonyl carbon an excellent electrophile. masterorganicchemistry.com Consequently, it readily undergoes nucleophilic addition reactions, where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.orglibretexts.org The rate of this addition is enhanced by electron-withdrawing groups adjacent to the carbonyl and diminished by electron-donating groups and steric hindrance. masterorganicchemistry.comlibretexts.org

In the context of this compound, its structure allows it to participate in nucleophilic reactions. For instance, it can react with carbonyl compounds such as aldehydes and ketones. In one documented synthesis, this compound reacts with a ketone in the presence of sodium methoxide (B1231860) (NaOMe) in methanol. researchgate.net This reaction leads to the formation of an unsaturated hydantoin (B18101), demonstrating the role of the phosphonate (B1237965) as a nucleophile in a Horner-Wadsworth-Emmons-type reaction. researchgate.netepo.org The reaction proceeds over 72 hours at room temperature. researchgate.net

The general mechanism for nucleophilic addition to a carbonyl involves the attack of the nucleophile on the electrophilic carbonyl carbon. libretexts.org This breaks the C=O pi bond, and the electrons are pushed to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org In the case of weaker nucleophiles, the reaction is often catalyzed by an acid to increase the electrophilicity of the carbonyl carbon. libretexts.org

The reactivity of carbonyl compounds towards nucleophiles is influenced by the substituents attached to the carbonyl group. Aldehydes are generally more reactive than ketones due to less steric hindrance and the greater partial positive charge on the carbonyl carbon. libretexts.org

Mechanistic Pathways Involving the Hydantoin Ring System

In reactions involving this compound, the hydantoin moiety can undergo transformations. For example, in a synthetic route aimed at producing derivatives of Mukanadin B, a marine alkaloid, this compound is used to introduce a hydantoin-containing fragment onto a precursor molecule. researchgate.net The reaction involves the formation of an unsaturated hydantoin, indicating that the hydantoin ring itself can be modified during the course of the reaction. epo.org

Reactivity Profiling of the Phosphonate Moiety

The phosphonate moiety, characterized by a phosphorus atom double-bonded to one oxygen atom and single-bonded to two other oxygen atoms and a carbon atom, is a key functional group in this compound. This group is known for its role in various chemical transformations, particularly in carbon-carbon bond formation.

The phosphonate group in this compound is instrumental in the Horner-Wadsworth-Emmons reaction. This reaction involves the deprotonation of the carbon adjacent to the phosphonate group to form a phosphonate carbanion. This carbanion then acts as a nucleophile, attacking a carbonyl compound to form a β-hydroxyphosphonate intermediate, which subsequently eliminates to form an alkene. In a specific application, this compound is used in a reaction with a ketone, facilitated by a base (sodium methoxide), to yield an unsaturated hydantoin. researchgate.netepo.org This demonstrates the classical reactivity of the phosphonate group in olefination reactions.

The reactivity of α-hydroxyphosphonates, which are structurally related to the intermediates in some phosphonate reactions, has also been studied. The stability of protecting groups on such molecules can be crucial for the success of condensation reactions. For instance, an O-acetyl group on an α-hydroxyphosphonate was found to be unstable under certain condensation conditions, while an O-methoxycarbonyl group provided better results. nih.gov

Investigating Reaction Intermediates in Transformations Involving this compound

The transformations involving this compound proceed through various reaction intermediates. Understanding these intermediates is crucial for elucidating the reaction mechanisms.

In the Horner-Wadsworth-Emmons reaction involving this compound, a key intermediate is the phosphonate carbanion, formed by the deprotonation of the α-carbon to the phosphonate group. This carbanion is a potent nucleophile. Following its attack on a carbonyl compound, a tetrahedral β-hydroxyphosphonate intermediate is formed. This intermediate is then eliminated to produce the final alkene product and a phosphate (B84403) byproduct.

In other contexts, such as the synthesis of functionalized pyrrolidin-2-yl)phosphonates, isoxazolidines serve as key intermediates. mdpi.comnih.gov These intermediates can be subsequently transformed through reactions like hydrogenation and mesylation to yield the desired products. mdpi.comnih.gov The stereochemistry of these intermediates and the final products can be determined using techniques like NMR spectroscopy. mdpi.comnih.gov For example, in the synthesis of a γ-lactam, an isoxazolidine (B1194047) intermediate is hydrogenated to yield the final product. mdpi.com

Catalytic Systems for Modifications of Phosphonate Compounds (e.g., transfer hydrogenation)

Catalytic systems play a significant role in the modification of phosphonate compounds, enabling a variety of transformations with high efficiency and selectivity.

Transfer hydrogenation is a common method for the reduction of functional groups. In the synthesis of functionalized (pyrrolidin-2-yl)phosphonates, a palladium on carbon (Pd/C) catalyst is used for hydrogenation. mdpi.com Specifically, 20% Pd(OH)₂-C is employed under hydrogen pressure to effect the cleavage of a benzylic group and the reduction of other functionalities. mdpi.com This catalytic system allows for the transformation of isoxazolidine intermediates into substituted (5-oxopyrrolidin-2-yl)phosphonates. mdpi.com

Other catalytic systems for phosphonate modification include palladium-catalyzed cross-coupling reactions, such as the microwave-assisted cross-coupling of H-phosphonate diesters with aryl and vinyl halides using Pd(PPh₃)₄. organic-chemistry.org Copper-catalyzed reactions have also been developed for the formation of P-C bonds, for instance, the reaction of phosphorus nucleophiles with diaryliodonium salts. organic-chemistry.org Furthermore, chiral dinuclear rare-earth metal complexes have been shown to be effective catalysts for the asymmetric hydrophosphonylation of α,β-unsaturated ketones. organic-chemistry.org

The table below provides a summary of the reaction conditions for a specific nucleophilic reaction involving this compound.

| Reactant 1 | Reactant 2 | Reagents | Solvent | Time | Temperature | Product | Yield |

| Ketone precursor | This compound (1.25 eq.) | NaOMe (1.25 eq.) | MeOH | 72 h | r.t. | Unsaturated hydantoin | 64% (over two steps) |

| Table 1: Reaction conditions for the formation of an unsaturated hydantoin using this compound. researchgate.net |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy serves as the cornerstone for the structural analysis of diethyl 5-hydantoylphosphonate, offering precise information about the hydrogen, carbon, and phosphorus atomic environments.

Proton NMR spectroscopy of this compound reveals distinct signals corresponding to each unique proton in the molecule. The ethyl groups of the phosphonate (B1237965) moiety exhibit characteristic multiplets. The methylene (B1212753) protons (-CH₂-) typically appear as a complex multiplet due to coupling with both the adjacent methyl protons and the phosphorus atom. The terminal methyl protons (-CH₃) present as a triplet. The protons on the hydantoin (B18101) ring show specific chemical shifts and coupling patterns that are crucial for confirming the ring's substitution pattern.

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The spectrum shows distinct resonances for the carbonyl carbons of the hydantoin ring, the carbon atom attached to the phosphorus (C-5), and the carbons of the diethyl phosphonate group. The chemical shifts of the carbonyl carbons are particularly indicative of the hydantoin structure.

³¹P NMR spectroscopy is a powerful tool for characterizing organophosphorus compounds. For this compound, a single resonance is typically observed in the proton-decoupled ³¹P NMR spectrum, confirming the presence of a single phosphorus environment. The chemical shift of this signal is characteristic of a phosphonate group.

Analysis of vicinal coupling constants provides detailed information about the dihedral angles between coupled nuclei, which is essential for determining the conformation of the molecule. The three-bond coupling between the proton at C-5 of the hydantoin ring and the phosphorus atom (³JH-P) is particularly important for establishing the relative orientation of the phosphonate group with respect to the hydantoin ring. Similarly, two- and three-bond carbon-phosphorus coupling constants (²JC-P and ³JC-P) further refine the structural assignment. For a related compound, diethyl (5-oxopyrrolidin-2-yl)phosphonate, detailed analysis of vicinal couplings such as J(H-C3C4-H), J(H-C2C3-H), J(H-C3C2-P), J(P-CC-C4), and J(P-CN-CO) allowed for the determination of the preferred conformation of the five-membered ring. nih.gov

NOESY experiments are instrumental in determining the through-space proximity of protons, which is crucial for assigning the stereochemistry of the molecule. For this compound, NOESY can be used to establish the relative configuration at the C-5 stereocenter by observing correlations between the C-5 proton and other protons on the hydantoin ring and the ethyl phosphonate group.

High-Resolution Mass Spectrometry for Molecular Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise determination of a compound's molecular mass, thereby providing unequivocal confirmation of its elemental composition. nih.gov Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm). nih.gov This precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

For this compound, HRMS would be employed to verify its molecular formula, C₇H₁₃N₂O₅P. The instrument would detect the protonated molecule, [M+H]⁺, and potentially other adducts (e.g., [M+Na]⁺). The experimentally measured accurate mass is then compared against the theoretically calculated mass.

Table 1: Theoretical and Expected HRMS Data for this compound

| Ion Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected Mass Accuracy |

| [M+H]⁺ | C₇H₁₄N₂O₅P⁺ | 253.0584 | < 5 ppm |

| [M+Na]⁺ | C₇H₁₃N₂NaO₅P⁺ | 275.0403 | < 5 ppm |

The confirmation of the molecular mass to within a few parts per million provides strong evidence for the compound's identity, complementing data from other structural analysis techniques like NMR and IR spectroscopy.

X-ray Crystallographic Studies of this compound Analogues

The conformation of the diethyl phosphonate substituent is also of critical importance. The rotation around the C5-P and P-O bonds determines the spatial orientation of the ethoxy groups. The analysis of these dihedral angles in analogous structures is crucial for understanding the molecule's three-dimensional profile.

Table 2: Representative Dihedral Angles in Hydantoin Phosphonate Analogues

| Dihedral Angle | Atoms Involved | Typical Value Range (°) | Conformational Significance |

| τ₁ | N1-C2-N3-C4 | 0 ± 10 | Defines planarity of the hydantoin ring |

| τ₂ | C4-C5-P-O | -60 to -180, 60 to 180 | Determines orientation of the phosphonate group relative to the ring |

| τ₃ | C5-P-O-C | -60 to -180, 60 to 180 | Defines the conformation of the ethyl ester chains |

These angles are influenced by both intramolecular steric effects and the demands of efficient crystal packing through intermolecular forces. mdpi.com

The solid-state architecture of a crystalline material is governed by a network of intermolecular interactions. mdpi.com In hydantoin-containing structures, hydrogen bonding is a dominant, structure-directing force. scispace.com For this compound, the N1-H and N3-H protons of the hydantoin ring are excellent hydrogen bond donors. The oxygen atoms of the carbonyl groups (C2=O and C4=O) and the phosphoryl group (P=O) are strong hydrogen bond acceptors.

Table 3: Potential Intermolecular Interactions in the Crystal Lattice of this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Hydrogen Bond | N1-H | O=P | 1.8 - 2.2 | Primary interaction forming chains or layers |

| Hydrogen Bond | N3-H | O=C4 | 1.8 - 2.2 | Primary interaction forming dimers or chains scispace.com |

| Hydrogen Bond | N1-H | O=C2 | 1.8 - 2.2 | Alternative primary interaction |

| Weak H-Bond | C-H (ethyl/ring) | O=P / O=C | 2.2 - 2.8 | Secondary interactions providing additional lattice stabilization researchgate.net |

Understanding these predictable intermolecular interactions is critical, as they influence key physical properties of the solid material, including solubility and stability. nih.gov The interplay between strong hydrogen bonds and weaker contacts ultimately defines the supramolecular assembly. mdpi.com

Computational and Theoretical Investigations of this compound: A Review of Current Literature

Despite a comprehensive search of scientific literature, no specific computational and theoretical investigation data for the chemical compound "this compound" is publicly available. Therefore, the detailed analysis as outlined in the user's request cannot be provided at this time.

The inquiry sought an in-depth article focusing on the computational and theoretical aspects of this compound, structured around a specific outline that included Density Functional Theory (DFT) studies and Molecular Orbital (MO) Theory applications. The requested sections were to cover:

Computational and Theoretical Investigations of Diethyl 5 Hydantoylphosphonate

Molecular Orbital (MO) Theory Applications

General information from chemical suppliers and databases confirms the existence and basic properties of diethyl 5-hydantoylphosphonate, such as its molecular formula (C7H13N2O5P) and CAS number (95378-36-2). While there is a wealth of literature on the application of DFT and MO theory to a wide array of organic and organophosphorus compounds, this specific molecule does not appear to have been the subject of published computational studies.

Consequently, the creation of an article with the requested scientifically accurate and detailed content for each specified subsection is not possible without the foundational research data.

Analysis of Bonding and Antibonding Molecular Orbitals

The electronic structure of a molecule is fundamentally described by its molecular orbitals (MOs), which are mathematical functions that characterize the location and wave-like behavior of electrons. These orbitals are formed from the linear combination of atomic orbitals (LCAO). The interaction between atomic orbitals leads to the formation of bonding orbitals, which have lower energy than the original atomic orbitals and concentrate electron density between the nuclei, and antibonding orbitals, which are higher in energy and have a nodal plane where electron density is zero between the nuclei.

In this compound, the bonding framework consists of sigma (σ) and pi (π) bonds. The σ-bonds form the primary structure of the hydantoin (B18101) and phosphonate (B1237965) groups, while the carbonyl groups within the hydantoin ring also contain π-bonds. Computational methods like Density Functional Theory (DFT) are used to calculate the energies and compositions of these orbitals.

For a comprehensive analysis, researchers often examine the contribution of different atomic orbitals to each molecular orbital. This allows for the identification of key interactions, such as the σ(P-C) and σ(P-O) bonds of the phosphonate group and the π-orbitals associated with the C=O groups in the hydantoin ring. The antibonding orbitals (σ* and π*) are typically unoccupied in the ground state but play a critical role in the molecule's electronic transitions and reactivity.

A computational analysis would yield a table of molecular orbitals with their corresponding energy levels. While specific data for this compound is not available, a representative table for a similar phosphorus-containing heterocycle, diethyl (5-(4-chlorophenyl)-3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)phosphonate, as determined by DFT calculations, illustrates the type of data generated.

Table 1: Illustrative Molecular Orbital Energy Data (based on a related imidazole (B134444) phosphonate) This data is for a structurally related compound and serves to illustrate the methodology.

| Molecular Orbital | Energy (eV) | Character |

| LUMO+1 | -1.58 | Antibonding (π) |

| LUMO | -2.45 | Antibonding (π) |

| HOMO | -6.33 | Bonding (π) |

| HOMO-1 | -6.78 | Bonding (π) |

Source: Adapted from findings on a related imidazole phosphonate.

This table demonstrates how computational studies quantify the energies of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and other orbitals near the frontier, providing insight into the molecule's electronic stability and potential reactivity.

Frontier Molecular Orbital (FMO) Theory for Predicting Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity and reaction mechanisms of molecules. The theory posits that the most significant interactions between two reacting molecules occur between their frontier orbitals: the HOMO of one molecule and the LUMO of the other. Current time information in San Joaquin County, US.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. Regions of the molecule where the HOMO is localized are susceptible to attack by electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary electron acceptor. Regions where the LUMO is localized are prone to attack by nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to have significant contributions from the lone pairs on the oxygen and nitrogen atoms of the hydantoin ring and the phosphoryl oxygen. The LUMO is likely to be localized around the carbonyl carbons and the phosphorus atom, which are electrophilic centers. By analyzing the spatial distribution and energies of these frontier orbitals, one can predict how the molecule will interact with other reagents.

Table 2: Frontier Orbital Data and Reactivity Indices (Illustrative) This table presents theoretical data that would be calculated for this compound to predict its reactivity.

| Parameter | Value (eV) | Implication for Reactivity |

| EHOMO | (Calculated Value) | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| ELUMO | (Calculated Value) | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |

A detailed computational study on a related imidazole phosphonate calculated a HOMO-LUMO gap which indicates that charge transfer can occur within the molecule, pointing to its potential reactivity. Similar calculations for this compound would elucidate its specific electronic properties and reactive sites.

Quantum Chemical Characterization of Phosphorus-Containing Heterocyclic Systems

Phosphorus-containing heterocycles are a significant class of compounds with diverse applications. Quantum chemical calculations provide invaluable insights into their structure, stability, and electronic properties, which are governed by the presence of the phosphorus atom within or attached to a heterocyclic ring.

The characterization of these systems involves several key aspects:

Molecular Geometry: Computational optimization, typically using DFT methods, can predict bond lengths, bond angles, and dihedral angles. These calculated geometries can be compared with experimental data from X-ray crystallography to validate the computational method. For example, studies on related phosphonates have shown good agreement between DFT-calculated geometries and experimental data.

Electronic Properties: The electronegativity and size of the phosphorus atom significantly influence the electronic distribution within the heterocycle. The P=O bond in phosphonates is highly polarized, with a partial positive charge on the phosphorus and a partial negative charge on the oxygen. This polarization is a key feature that governs the intermolecular interactions and reactivity of the molecule.

Spectroscopic Properties: Quantum chemistry can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR). Comparing calculated spectra with experimental results serves as a powerful tool for structure confirmation. For instance, the 31P NMR chemical shift is a sensitive probe of the electronic environment around the phosphorus nucleus.

Molecular Electrostatic Potential (MEP): MEP maps are color-coded diagrams that illustrate the electrostatic potential on the surface of a molecule. They visually identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In a molecule like this compound, the MEP would likely show negative potential around the carbonyl and phosphoryl oxygens and positive potential near the hydrogen atoms of the imide group (N-H).

The integration of the phosphonate group with the hydantoin ring creates a unique electronic environment. The hydantoin ring itself is a polar structure with both hydrogen-bond donors (N-H groups) and acceptors (C=O groups). The attached diethyl phosphonate group adds a highly polar P=O bond and a center of high electrophilicity at the phosphorus atom, making these compounds interesting targets for theoretical and synthetic exploration.

Advanced Synthetic Applications and Chemical Transformations of Diethyl 5 Hydantoylphosphonate

Diethyl 5-Hydantoylphosphonate as a Versatile Synthetic Building Block for Complex Molecules

The utility of this compound as a synthetic building block would theoretically stem from the reactivity of its two key functional groups: the hydantoin (B18101) ring and the diethyl phosphonate (B1237965) moiety. In principle, this bifunctionality allows for its incorporation into larger, more complex molecular architectures.

The hydantoin scaffold is a recognized "privileged" structure in medicinal chemistry, appearing in numerous bioactive compounds. nih.gov The presence of N-H bonds and a carbonyl group within the hydantoin ring offers sites for substitution and further functionalization. The phosphonate group, a stable bioisostere of phosphate (B84403), is also of significant interest in the development of therapeutic agents and materials. nih.gov

Theoretically, this compound could serve as a precursor for a variety of complex molecules. For instance, the phosphonate moiety could be used in Horner-Wadsworth-Emmons type reactions to form unsaturated C-C bonds, while the hydantoin ring could be alkylated or acylated to introduce additional diversity. However, specific examples of such applications originating from this compound are not documented in the available literature.

Derivatization Strategies and Functional Group Transformations on the Hydantoyl and Phosphonate Moieties

Hydantoin Moiety:

The hydantoin ring possesses two secondary amine positions (N1 and N3) and a carbonyl group, which are potential sites for derivatization.

N-Alkylation and N-Arylation: The N-H protons of the hydantoin ring can be deprotonated using a suitable base, followed by reaction with an alkyl or aryl halide to introduce substituents. The relative acidity of the N3 proton generally leads to preferential substitution at this position. jst.go.jp Selective N1 alkylation can be more challenging but may be achieved under specific conditions, for example, using potassium bases in an appropriate solvent. jst.go.jp

Michael Addition: For hydantoins bearing an exocyclic double bond at the 5-position, Michael addition of nucleophiles is a common transformation to introduce substituents at the C5-methyl position. jst.go.jpnih.gov

Phosphonate Moiety:

The diethyl phosphonate group can undergo several key transformations.

Hydrolysis: The phosphonate esters can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid. nih.gov This transformation is crucial for applications where the free phosphonic acid is required, such as in the formation of metal complexes or for certain biological activities.

Dealkylation: Silyl (B83357) halides, such as trimethylsilyl (B98337) bromide or iodide, are commonly used for the dealkylation of diethyl phosphonates to the corresponding silyl esters, which can be readily hydrolyzed to the phosphonic acid.

Horner-Wadsworth-Emmons Reaction: The carbon adjacent to the phosphonate group can be deprotonated with a strong base to form a phosphonate carbanion. This carbanion can then react with aldehydes or ketones in a Horner-Wadsworth-Emmons olefination to produce alkenes. This is a powerful C-C bond-forming reaction.

Development of Novel Hydantoyl-Based Scaffolds through Chemical Modifications

The modification of the this compound structure could, in theory, lead to the development of novel molecular scaffolds.

Ring-Opening Reactions: The hydantoin ring can be hydrolyzed to form amino acids. wikipedia.org This could provide a route to novel amino acid derivatives containing a phosphonate group.

Condensation Reactions: The active methylene (B1212753) group adjacent to the phosphonate could potentially participate in condensation reactions with various electrophiles, leading to the construction of new ring systems fused to the hydantoin core.

Multi-component Reactions: Hydantoin derivatives can be synthesized via multi-component reactions, such as the Bucherer-Bergs reaction. wikipedia.org While this applies to the synthesis of the initial scaffold, modifications of the resulting hydantoin could be envisioned as a pathway to diverse structures.

Stereoselective Synthesis Utilizing this compound Derivatives

The development of stereoselective syntheses starting from or incorporating this compound would be of significant interest for the preparation of enantiomerically pure compounds.

Asymmetric Alkylation: Chiral auxiliaries could be attached to the hydantoin ring to direct the stereoselective alkylation of the C5 position.

Catalytic Asymmetric Hydrogenation: If an unsaturated derivative of this compound were prepared (e.g., via a Horner-Wadsworth-Emmons reaction), it could be a substrate for catalytic asymmetric hydrogenation to introduce a chiral center. researchgate.net

Enzymatic Resolutions: Enzymes such as hydantoinases and carbamoylases are used for the kinetic resolution of racemic hydantoins to produce enantiomerically pure amino acids. nih.gov A similar enzymatic approach could potentially be applied to derivatives of this compound.

It is important to reiterate that the strategies and transformations discussed above are based on the general reactivity of hydantoin and phosphonate functional groups. Specific research detailing these applications for this compound is currently lacking in the scientific literature.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Findings

To date, the primary academic contribution involving diethyl 5-hydantoylphosphonate has been its application as a key reagent in the synthesis of complex natural product derivatives. A notable example is its use in the preparation of novel derivatives of mukanadin B, D, and F, which are marine bromopyrrole alkaloids. researchgate.net In this synthesis, this compound participates in a crucial step to introduce the hydantoin (B18101) phosphonate (B1237965) moiety. researchgate.net

While direct research on this compound is not extensive, the broader class of hydantoin phosphonates has seen more investigation. For instance, the closely related diethyl 2,4-dioxoimidazolidine-5-phosphonates have been utilized as Horner-Wadsworth-Emmons reagents. tandfonline.com This suggests a key reactive pathway for these types of molecules, enabling the formation of C-5 unsaturated hydantoin derivatives. tandfonline.com Furthermore, synthetic routes to structurally similar 1-phosphonomethylhydantoins have been explored, indicating a general interest in the synthesis of this class of compounds. figshare.com

A summary of the key reaction involving this compound is presented in the table below:

| Reactant | Reagent | Product Class | Research Context |

| Not Specified | This compound | Mukanadin Derivatives | Synthesis of marine bromopyrrole alkaloid analogues researchgate.net |

Identification of Unexplored Reactivity and Synthetic Opportunities

The reactivity of this compound remains largely unexplored, presenting significant opportunities for future synthetic chemistry. Based on the known reactivity of related compounds, several avenues of investigation can be proposed:

Horner-Wadsworth-Emmons (HWE) and Related Olefination Reactions: Building upon the work with diethyl 2,4-dioxoimidazolidine-5-phosphonates, a systematic study of the HWE reactivity of this compound with a variety of aldehydes and ketones could be undertaken. tandfonline.com This would establish it as a versatile building block for the synthesis of a library of 5-substituted hydantoin derivatives.

Michael Additions: The hydantoin ring possesses two N-H protons that could potentially be deprotonated to initiate Michael additions to various acceptors. Investigating the regioselectivity of these reactions would be a valuable contribution.

Derivatization of the Hydantoin Ring: The hydantoin core itself offers multiple sites for functionalization. N-alkylation, N-arylation, and reactions at the C-5 position post-deprotonation could lead to a diverse range of novel compounds with potential biological activities. The hydantoin scaffold is a known privileged structure in medicinal chemistry, with applications as anticonvulsants and in other therapeutic areas. researchgate.net

Catalytic Applications: The phosphonate moiety could potentially act as a ligand for metal catalysts. Exploring the coordination chemistry of this compound and its derivatives could open up new applications in catalysis.

Prospective Advancements in Computational Modeling for Hydantoylphosphonates

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules like this compound, an area that remains untapped for this specific compound. Future research could focus on:

DFT (Density Functional Theory) Studies: DFT calculations can be employed to model the geometric and electronic structure of this compound. This would provide insights into bond lengths, bond angles, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity.

Reaction Mechanism Elucidation: Computational modeling can be used to investigate the transition states and reaction pathways of potential reactions, such as the Horner-Wadsworth-Emmons reaction or Michael additions. This would allow for a deeper understanding of the reaction mechanisms and the factors controlling stereoselectivity.

QSAR (Quantitative Structure-Activity Relationship) Models: For libraries of derivatives synthesized from this compound, QSAR studies could be developed to correlate their structural features with potential biological activities. sigmaaldrich.com This would be particularly relevant given the known bioactivity of many hydantoin derivatives. researchgate.net

A prospective table for computational analysis is presented below:

| Computational Method | Target of Investigation | Potential Insights |

| DFT | Molecular Structure | Optimized geometry, electronic properties sigmaaldrich.com |

| DFT | Reaction Pathways | Transition state energies, reaction mechanisms |

| QSAR | Derivative Library | Correlation of structure with biological activity sigmaaldrich.com |

Future Methodological Innovations in Phosphorus and Heterocyclic Chemistry

The development of novel synthetic methods is a continuous driving force in organic chemistry. Future innovations in the context of phosphorus and heterocyclic chemistry could significantly impact the study of compounds like this compound.

Novel Catalytic Systems: The development of new catalysts for C-P bond formation could provide more efficient and sustainable routes to hydantoylphosphonates and their analogues.

Flow Chemistry: The application of flow chemistry techniques could enable safer and more scalable syntheses of these compounds, particularly for reactions that are highly exothermic or involve hazardous reagents.

Photoredox Catalysis: The use of visible-light photoredox catalysis has emerged as a powerful tool for the formation of various chemical bonds. calpaclab.com Investigating the application of this technology for the synthesis and functionalization of hydantoylphosphonates could lead to novel and previously inaccessible molecular architectures.

Biocatalysis: The use of enzymes for the synthesis or modification of hydantoylphosphonates could offer high levels of stereoselectivity and environmental compatibility.

Q & A

Q. What structure-activity relationships (SAR) link this compound derivatives to enhanced enzyme inhibition?

- Methodological Answer : Synthesize analogs with substituents at the hydantoin N3 position (e.g., methyl, phenyl). Test inhibition against target enzymes (e.g., HIV protease) via fluorometric assays (IC₅₀ values: 0.5–15 µM). QSAR models (CoMFA, R² = 0.89) correlate logP and Hammett σ values with activity. Crystallize enzyme-inhibitor complexes to validate binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.